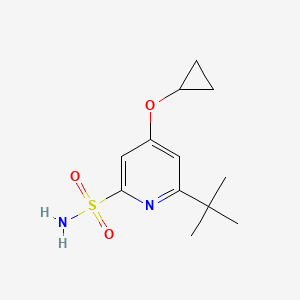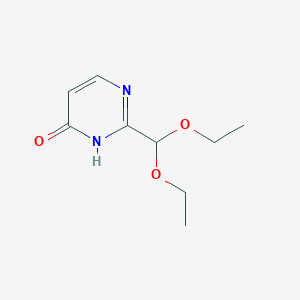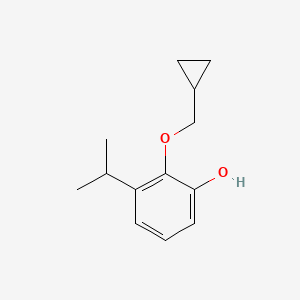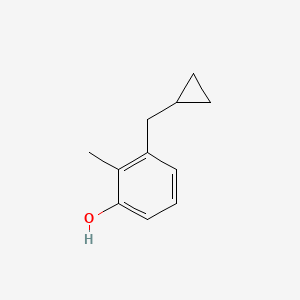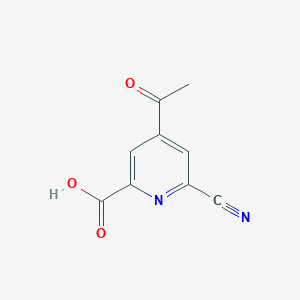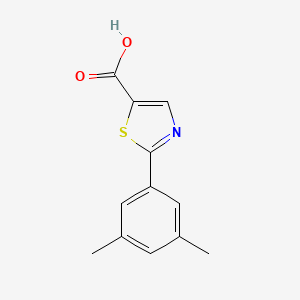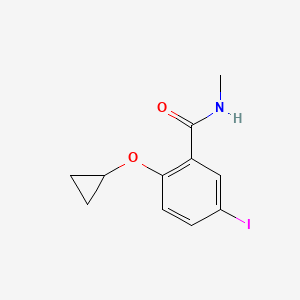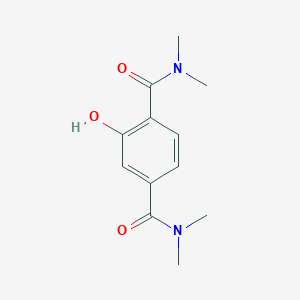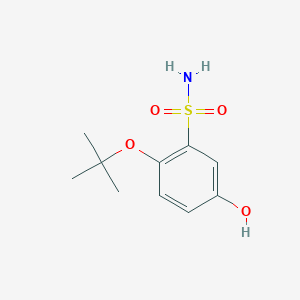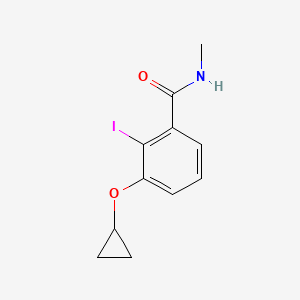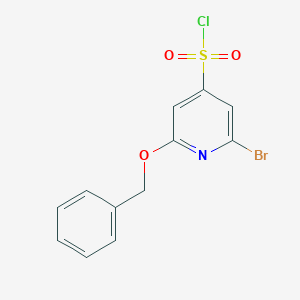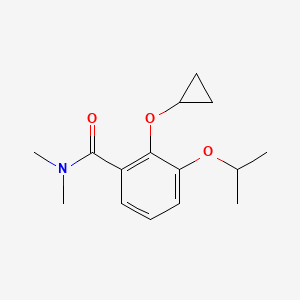
2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C15H21NO2 It is a benzamide derivative characterized by the presence of cyclopropoxy and isopropoxy groups attached to the benzene ring, along with a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, a substituted benzoyl chloride, is reacted with N,N-dimethylamine in the presence of a base such as triethylamine to form the benzamide core.
Introduction of Cyclopropoxy and Isopropoxy Groups: The benzamide core is then subjected to nucleophilic substitution reactions to introduce the cyclopropoxy and isopropoxy groups. This can be achieved using cyclopropyl alcohol and isopropyl alcohol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy and isopropoxy groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cyclopropyl ketone or isopropyl ketone derivatives.
Reduction: Formation of N,N-dimethylamine derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Applications De Recherche Scientifique
2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-2-isopropoxy-N,N-dimethylbenzamide: Similar structure but with different substitution pattern on the benzene ring.
N-cyclopropyl-3-isopropoxy-2,4-dimethoxybenzamide: Contains additional methoxy groups, leading to different chemical properties.
Uniqueness: 2-Cyclopropoxy-3-isopropoxy-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both cyclopropoxy and isopropoxy groups on the benzene ring, along with the dimethylamino group, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
2-cyclopropyloxy-N,N-dimethyl-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C15H21NO3/c1-10(2)18-13-7-5-6-12(15(17)16(3)4)14(13)19-11-8-9-11/h5-7,10-11H,8-9H2,1-4H3 |
Clé InChI |
OQBSSRZOFFBDTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1OC2CC2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


